![molecular formula C15H21BN2O4 B12902267 {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915285-02-8](/img/structure/B12902267.png)
{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-(2,6-Dimethylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid: is an organoboron compound that belongs to the class of boronic acids and esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic acid group makes this compound valuable in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(2,6-Dimethylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves the reaction of 2,6-dimethylbenzoyl chloride with pyrrolidine, followed by the introduction of the boronic acid group. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or boronic acid sites.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In biological research, it can be used to study enzyme inhibition, particularly those enzymes that interact with boronic acids.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1-(2-(2,6-Dimethylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly significant in the development of enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
- Phenylboronic acid
- 2-Aminophenylboronic acid
- 4-Carboxyphenylboronic acid
Comparison: While similar compounds like phenylboronic acid and 2-aminophenylboronic acid also contain the boronic acid group, (1-(2-(2,6-Dimethylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to the presence of the pyrrolidine and 2,6-dimethylbenzamido groups. These additional functional groups provide distinct chemical properties and reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
915285-02-8 |
|---|---|
Molecular Formula |
C15H21BN2O4 |
Molecular Weight |
304.15 g/mol |
IUPAC Name |
[1-[2-[(2,6-dimethylbenzoyl)amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C15H21BN2O4/c1-10-5-3-6-11(2)14(10)15(20)17-9-13(19)18-8-4-7-12(18)16(21)22/h3,5-6,12,21-22H,4,7-9H2,1-2H3,(H,17,20) |
InChI Key |
JLCFLRARXPQCEC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCN1C(=O)CNC(=O)C2=C(C=CC=C2C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)
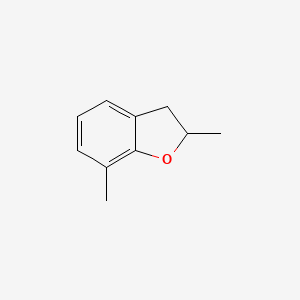
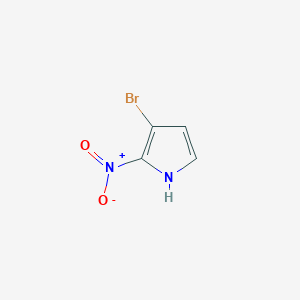
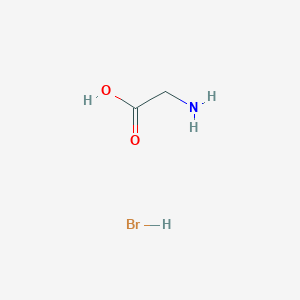
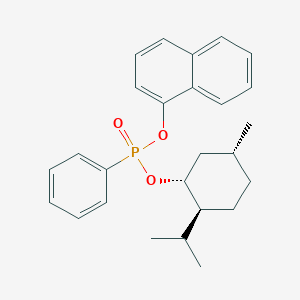

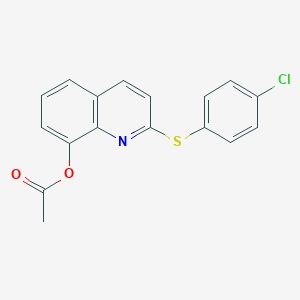
![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
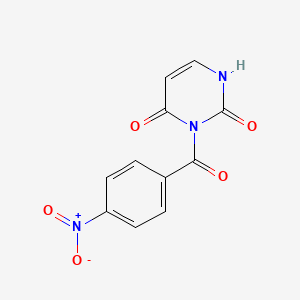
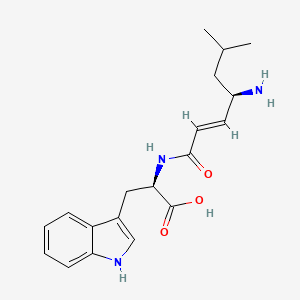

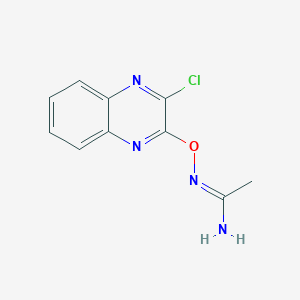
![N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12902272.png)

